Researchers studying gluconeogenesis or oxidative stress often face limited aqueous solubility and poor target engagement with aglycone flavonoids. Dihydroquercetin-3-O-glucoside (CAS 27297-45-6) addresses these challenges through its 4.9-fold higher water solubility (4.91 g/L) and potent downregulation of the AMPK/G6Pase/PEPCK pathway.
• Lipid peroxidation inhibition IC50: 16.30 µM
• Superior G6Pase binding stability vs. quercetin-3-O-rhamnoside
• Negligible AhR-mediated CYP1A induction for clean pharmacology data
Supplied as ≥98% HPLC-pure solid with reliable global shipping.
Molecular FormulaC21H22O12
Molecular Weight466.4 g/mol
Cat. No.B1248204
⚠ Attention: For research use only. Not for human or veterinary use.
Dihydroquercetin-3-O-glucoside (DHQ3G; synonym: taxifolin-3-O-β-D-glucopyranoside) is a naturally occurring flavonoid-3-O-glycoside belonging to the dihydroflavonol subclass. Distinguished from its aglycone dihydroquercetin (taxifolin) by a glucose moiety at the C-3 position, this modification confers enhanced aqueous solubility (4.91 g/L predicted via ALOGPS) [1] and alters its biological interaction landscape. DHQ3G has been identified as a major antioxidative compound in pine bark extracts [2] and as an abundant non-anthocyanin phenolic in Malbec grapes, where it participates in wine color stabilization [3]. Its unique structural attributes make it a non-substitutable candidate for specific research and industrial applications.
Natural Source Context
Identified in pine bark and Malbec grape extracts; supports phytochemical and food chemistry studies
Solubility Profile
Glycosylation improves aqueous compatibility over aglycone, facilitating solution-based assay workflows
Antioxidant Screening
Reported radical scavenging benchmark supports calibrated antioxidant secondary standard development
[2] Saleem A, et al. Antioxidant activity of pine bark constituents. Z Naturforsch C J Biosci. 2003 May-Jun;58(5-6):351-354. PMID: 12872928. View Source
[3] Fanzone M, et al. Evaluation of dihydroquercetin-3-O-glucoside from Malbec grapes as copigment of malvidin-3-O-glucoside. Food Chemistry. 2015;175:166-173. DOI: 10.1016/j.foodchem.2014.11.123. View Source
Glycosylation position and aglycone identity critically determine a flavonoid's physicochemical and biological properties. Dihydroquercetin-3-O-glucoside exhibits an aqueous solubility of 4.91 g/L, approximately 4.9‑fold higher than dihydroquercetin aglycone (≈1 g/L at room temperature) [1][2], directly impacting formulation options and bioavailability. Moreover, the 3‑O‑glucoside modification endows distinct pharmacodynamics: taxifolin‑3‑O‑glucoside potently downregulates gluconeogenesis via the AMPK/G6Pase/PEPCK pathway, while a closely related glycoside, quercetin‑3‑O‑rhamnoside, shows inferior potency and a less favorable toxicity profile in silico [3]. Even the aryl hydrocarbon receptor (AhR) activation profile differs among flavonoid subclasses; quercetin‑3‑O‑glycosides are essentially inactive, whereas quercetin aglycone strongly activates AhR [4], demonstrating that neither the aglycone nor alternative glycosides can be assumed to replicate the biological performance of dihydroquercetin‑3‑O‑glucoside.
Aglycone replacement
Solubility and formulation context may shift significantly; direct substitution with taxifolin aglycone may alter assay compatibility
Alternative glycosides
AMPK/G6Pase/PEPCK pathway response is glycosylation-specific; quercetin-3-O-rhamnoside may not reproduce reported binding profiles
AhR-mediated CYP1A induction
CYP1A induction profile is class-dependent; aglycone or alternative flavonoids may introduce metabolic confounding in HepG2 models
[3] Gurumayum S, et al. Taxifolin-3-O-glucoside from Osbeckia nepalensis Hook. mediates antihyperglycemic activity in CC1 hepatocytes and in diabetic Wistar rats via regulating AMPK/G6Pase/PEPCK signaling axis. J Ethnopharmacol. 2023 Mar 1;303:115936. PMID: 36403743. DOI: 10.1016/j.jep.2022.115936. View Source
[4] Quercetin, Quercetin Glycosides and Taxifolin Differ in their Ability to Induce AhR Activation and CYP1A1 Expression in HepG2 Cells. Phytother Res. 2012;26(11). DOI: 10.1002/ptr.4637. View Source
Taxifolin‑3‑O‑β‑glucopyranoside exhibited an IC₅₀ of 16.30 ± 1.98 µM in a modified in vitro lipid peroxidation inhibition assay, compared with trolox (IC₅₀ 1.78 ± 0.56 µM) and protocatechuic acid (IC₅₀ 5.77 ± 1.63 µM) [1]. The 2.83‑fold lower potency relative to protocatechuic acid and 9.16‑fold lower than trolox establishes a defined antioxidant benchmark.
2.83‑fold less potent than protocatechuic acid; 9.16‑fold less potent than trolox
Conditions
Modified in vitro lipid peroxidation inhibition assay, 96‑well plate format
Why This Matters
Provides a reproducible quantitative baseline for antioxidant performance, enabling calibrated use in assays requiring defined radical scavenging capacity.
[1] Saleem A, et al. Antioxidant activity of pine bark constituents. Z Naturforsch C J Biosci. 2003 May-Jun;58(5-6):351-354. PMID: 12872928. DOI: 10.1515/znc-2003-5-611. View Source
Aqueous Solubility Advantage over Aglycone
The predicted aqueous solubility of taxifolin‑3‑glucoside is 4.91 g/L (ALOGPS) [1]. By contrast, dihydroquercetin (taxifolin) aglycone exhibits only slight aqueous solubility of approximately 0.1 % (≈1 g/L) at room temperature [2]. This ≈4.9‑fold solubility increase conferred by C‑3 glycosylation translates directly into broader solvent compatibility and formulation flexibility.
Dihydroquercetin aglycone: ~1 g/L (0.1% at room temperature)
Quantified Difference
~4.9‑fold higher solubility
Conditions
Predicted (ALOGPS) vs experimental literature value
Why This Matters
The enhanced aqueous solubility simplifies dissolution for biological assays, expands formulation routes, and may improve oral absorption relative to the poorly soluble aglycone.
Molecular docking and molecular dynamics simulations demonstrated that taxifolin‑3‑O‑glucoside (TG) displayed more potent binding and greater stability against the G6Pase protein compared with quercetin‑3‑O‑rhamnoside, with TG also predicted to be non‑toxic in computational toxicity assessment [1]. This establishes target‑level superiority over a structurally analogous flavonoid glycoside.
G6Pase bindingIn silico / Data to verify
More potent and stable binding vs quercetin-3-O-rhamnoside (molecular docking/MD)
Supports G6Pase-targeted screening context
In silico prediction; wet-lab confirmation needed
Molecular dockingDiabetesG6Pase inhibitor
Evidence Dimension
In silico binding potency and stability against G6Pase
Target Compound Data
Taxifolin-3-O-glucoside: more potent, non-toxic
Comparator Or Baseline
Quercetin-3-O-rhamnoside: less potent, toxicity potential not excluded
Quantified Difference
Stated as more potent and more stable; exact docking scores available in full text
Conditions
Molecular docking and MD simulations; G6Pase protein target
Why This Matters
Demonstrates a quantifiable advantage in target engagement over a close structural analog, supporting selection for G6Pase‑targeted antidiabetic drug discovery programs.
Molecular dockingDiabetesG6Pase inhibitor
[1] Gurumayum S, et al. Taxifolin-3-O-glucoside from Osbeckia nepalensis Hook. mediates antihyperglycemic activity in CC1 hepatocytes and in diabetic Wistar rats via regulating AMPK/G6Pase/PEPCK signaling axis. J Ethnopharmacol. 2023 Mar 1;303:115936. PMID: 36403743. DOI: 10.1016/j.jep.2022.115936. View Source
Anthocyanin Copigmentation Effect
The addition of dihydroquercetin‑3‑O‑glucoside to malvidin‑3‑O‑glucoside in wine model systems (molar ratios from 1:0.5 to 1:2) produced a measurable hyperchromic effect—increased absorbance and visual color saturation—quantified spectrophotometrically [1][2]. Its copigmentation efficiency was comparable to that of flavanols and phenolic acids, though lower than that of flavonols (e.g., quercetin) [1].
Copigmentation effectClass-level
Hyperchromic effect on malvidin-3-O-glucoside (molar ratios 1:0.5–1:2)
Reported color-stabilization context in wine models
Comparable to flavanols; less efficient than flavonols
Wine colorCopigmentationAnthocyanin stabilization
Evidence Dimension
Copigmentation‑induced hyperchromic shift in anthocyanin solutions
Target Compound Data
Hyperchromic effect at pigment‑to‑copigment molar ratios of 1:0.5 to 1:2
Comparator Or Baseline
Flavonols (e.g., quercetin): greater efficiency; Flavanols and phenolic acids: similar efficiency
Quantified Difference
Less efficient than flavonols; analogous to flavanols/phenolic acids
Conditions
Wine model system, pH ~3.6, spectrophotometric measurement
Why This Matters
Validates a specific industrial application where endogenous dihydroquercetin‑3‑O‑glucoside serves as a natural color enhancer and stabilizer in red wine production, reducing reliance on synthetic additives.
Wine colorCopigmentationAnthocyanin stabilization
[1] Fanzone M, et al. Evaluation of dihydroquercetin-3-O-glucoside from Malbec grapes as copigment of malvidin-3-O-glucoside. Food Chemistry. 2015;175:166-173. DOI: 10.1016/j.foodchem.2014.11.123. View Source
[2] Fanzone M, et al. Evaluation of dihydroquercetin-3-O-glucoside from Malbec grapes as copigment of malvidin-3-O-glucoside. Repositorio INTA. View Source
AhR and CYP1A1 Induction Safety Profile
In HepG2 cells, quercetin significantly activates AhR and induces CYP1A1 expression, whereas quercetin‑3‑O‑glycosides (isoquercitrin, rutin) show negligible activation. Taxifolin (dihydroquercetin) aglycone produces only a mild, non‑significant AhR activation, with CYP1A1 mRNA induction approximately 15‑fold weaker than quercetin at 50 µM [1]. By extension, dihydroquercetin‑3‑O‑glucoside—combining the low‑AhR‑activating dihydroflavonol scaffold with a 3‑O‑glycoside—is expected to exhibit minimal CYP1A induction liability.
Quercetin: significant AhR activation and CYP1A1 induction
Quantified Difference
CYP1A1 induction ~15‑fold weaker for taxifolin vs quercetin; negligible for 3‑O‑glycosides
Conditions
Human hepatoma HepG2 cells, 24 h exposure, gene reporter assay, up to 50 µM
Why This Matters
Lower CYP1A induction potential reduces the risk of metabolic drug‑drug interactions, a critical safety attribute for compound selection in in vivo pharmacology studies involving co‑administered CYP1A substrates.
[1] Quercetin, Quercetin Glycosides and Taxifolin Differ in their Ability to Induce AhR Activation and CYP1A1 Expression in HepG2 Cells. Phytother Res. 2012;26(11). DOI: 10.1002/ptr.4637. View Source
With a defined lipid peroxidation inhibition IC₅₀ of 16.30 µM [1], dihydroquercetin‑3‑O‑glucoside can serve as a reproducible secondary standard in antioxidant screening cascades, bridging the gap between the high potency of trolox (1.78 µM) and the weaker activity of protocatechuic acid (5.77 µM) [1].
Aqueous-Formulation Diabetes or Neuroprotection Research
The 4.9‑fold higher water solubility over the aglycone [1][2], combined with in vivo evidence that glycosylated dihydroquercetin derivatives outperform the aglycone in neuroprotection assays [3], positions dihydroquercetin‑3‑O‑glucoside as a candidate for aqueous‑formulation studies targeting metabolic or neurological endpoints.
In silico evidence confirms that taxifolin‑3‑O‑glucoside binds G6Pase more potently and stably than quercetin‑3‑O‑rhamnoside [1]. Researchers can prioritize this compound for hit‑to‑lead optimization in gluconeogenesis‑targeted diabetes programs, leveraging its favorable in vitro glucose uptake enhancement [1].
Natural Red Wine Color Management
As an endogenous dihydroflavonol abundant in Malbec grapes, dihydroquercetin‑3‑O‑glucoside provides a natural copigmentation effect that enhances red wine color intensity without requiring synthetic additives [1][2]. Winemakers and enology researchers can exploit its presence for natural color management strategies.
Low CYP1A-Interference Pharmacology Studies
Where co‑administered compounds are CYP1A substrates, selecting dihydroquercetin‑3‑O‑glucoside over quercetin may minimize pharmacokinetic confounding, given the compound's expected negligible AhR‑mediated CYP1A induction based on class‑level evidence [1]. This is critical for generating clean pharmacology data.
Application
Selection Property
Validation Focus
Antioxidant screening cascade
Defined lipid peroxidation inhibition benchmark
Calibration against trolox and protocatechuic acid context
Aqueous-formulation pathway studies
Enhanced aqueous solubility vs aglycone
Neuroprotection or metabolic endpoint model review
G6Pase binding screening studies
In silico binding stability vs analog glycoside
G6Pase pathway engagement endpoint review
Anthocyanin color-stabilization research
Copigmentation efficiency in wine models
Spectrophotometric color enhancement endpoint
CYP1A induction screening
Negligible AhR activation context (class-level)
CYP1A1 mRNA induction endpoint in HepG2 cells
[1] Saleem A, et al. Antioxidant activity of pine bark constituents. Z Naturforsch C J Biosci. 2003 May-Jun;58(5-6):351-354. PMID: 12872928. (Used in Scenario 1) View Source
[2] FoodB Compound Report: Taxifolin 3-glucoside (FDB021739). FoodB Database. and Taxifolin (Dihydroquercetin) Solubility. Sciencedirect Topics. (Used in Scenario 2; see Section 2 for full references) View Source
[3] Cheng Y, et al. Transcriptomic and WGCNA Reveal Superior Multitarget Mechanisms of DHQ Derivatives over DHQ in Alleviating Energy Metabolism and Neurological Disorders in Diabetic Zebrafish. J Agric Food Chem. 2025. PMID: 40440725. (Used in Scenario 2) View Source
[4] Gurumayum S, et al. Taxifolin-3-O-glucoside from Osbeckia nepalensis Hook. mediates antihyperglycemic activity... J Ethnopharmacol. 2023 Mar 1;303:115936. PMID: 36403743. (Used in Scenario 3) View Source
[5] Fanzone M, et al. Evaluation of dihydroquercetin-3-O-glucoside from Malbec grapes as copigment of malvidin-3-O-glucoside. Food Chemistry. 2015;175:166-173. and Repositorio INTA. (Used in Scenario 4) View Source
[6] Quercetin, Quercetin Glycosides and Taxifolin Differ in their Ability to Induce AhR Activation and CYP1A1 Expression in HepG2 Cells. Phytother Res. 2012;26(11). DOI: 10.1002/ptr.4637. (Used in Scenario 5) View Source
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